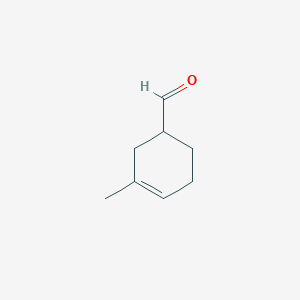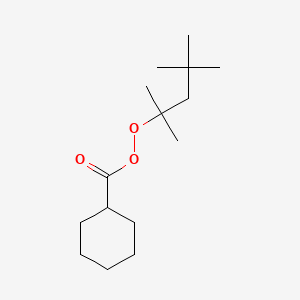
8-Acetyl-11-hydroxyheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-11-hydroxyheptadecanoic acid is a long-chain fatty acid derivative with the molecular formula C19H36O4 This compound is characterized by the presence of an acetyl group at the 8th carbon and a hydroxyl group at the 11th carbon of the heptadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-11-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 11-hydroxyheptadecanoic acid using acetic anhydride in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetyl-11-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-acetyl-11-ketoheptadecanoic acid or 8-acetyl-11-carboxyheptadecanoic acid.
Reduction: Formation of 8-hydroxy-11-hydroxyheptadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-11-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Acetyl-11-hydroxyheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play crucial roles in its biological activity, influencing enzyme interactions and receptor binding. The compound may modulate signaling pathways related to inflammation and cellular metabolism, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure with the hydroxyl group at the 12th carbon.
Heptadecanoic acid: Lacks the acetyl and hydroxyl groups, serving as a simpler analog.
Uniqueness
8-Acetyl-11-hydroxyheptadecanoic acid is unique due to the specific positioning of the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
54314-69-1 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
8-acetyl-11-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-18(21)15-14-17(16(2)20)11-8-6-7-10-13-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
QCGDDXNWQOBTHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC(CCCCCCC(=O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


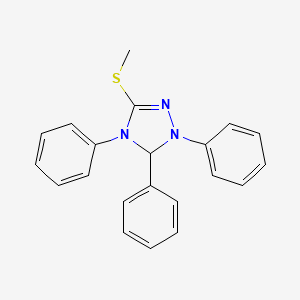
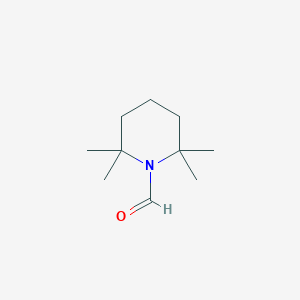
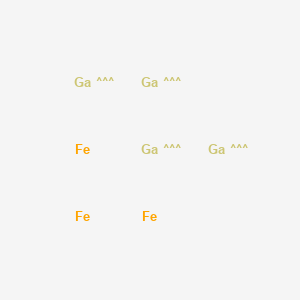

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
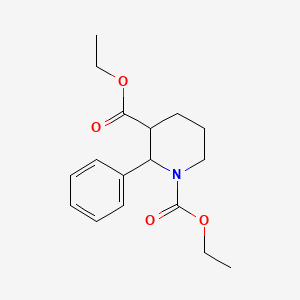
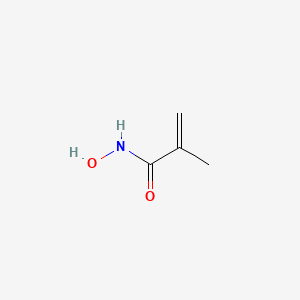
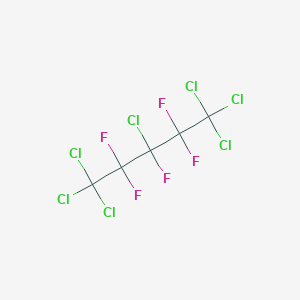

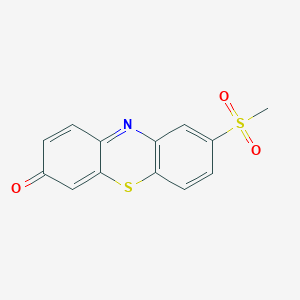

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
